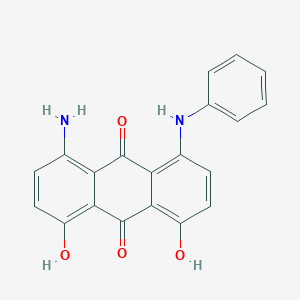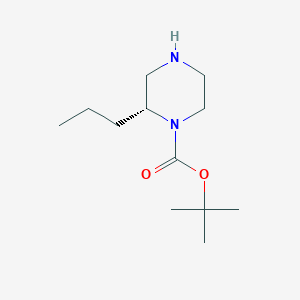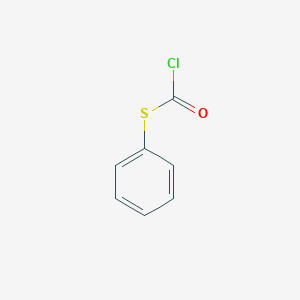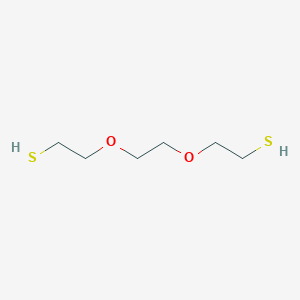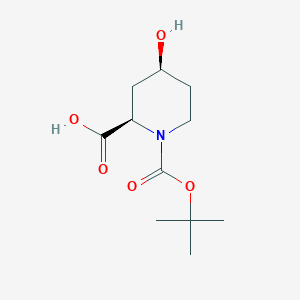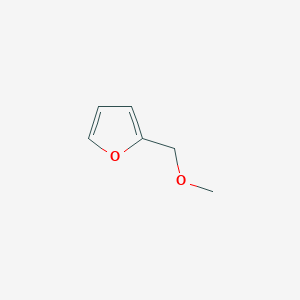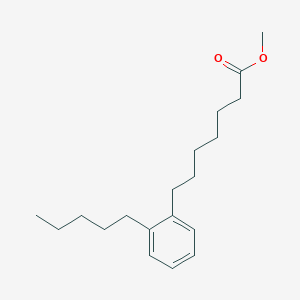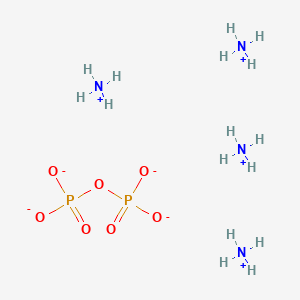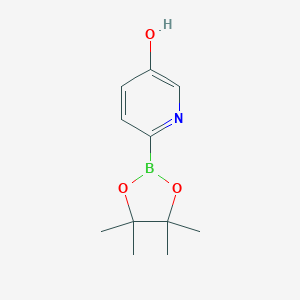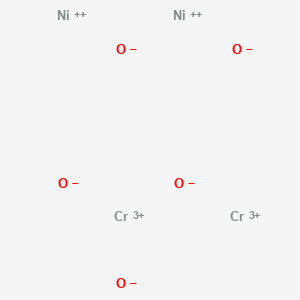
Chromium nickel oxide (Cr2NiO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium nickel oxide (Cr2NiO4) is a cubic material . It is insoluble in water but soluble in hydrochloric acid . The structure is three-dimensional where Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Synthesis Analysis
Nickel oxide (NiO) and manganese oxide (Mn3O4) can be reduced by hydrogen or CO at temperatures between 400 and 1000 K . The relative high pressure applied allows synthesizing crystalline phases that are unstable at normal operating conditions .
Molecular Structure Analysis
Cr2NiO4 has a tetragonal structure . Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Physical And Chemical Properties Analysis
Cr2NiO4 has a calculated bulk crystalline density of 5.02 g/cm3 . It decomposes to NiO + Cr2O3 . Its band gap is 0.000 eV . It is insoluble in water but soluble in hydrochloric acid .
科学的研究の応用
Supercapacitor Electrode Material
Chromium nickel oxide nanocomposites, specifically Cr2O3-NiO, have been explored for their application as superior electrode materials for supercapacitors. A study demonstrated that a chromium oxide-nickel oxide nanocomposite synthesized via a hydrothermal approach delivered a higher specific capacitance of 333.4 F/g at 10 mV/s, showcasing good stability, redox rate capability, and faradaic nature. This suggests that Cr2NiO4-based materials could enhance the energy storage capabilities of supercapacitors significantly (Maheshwaran et al., 2021).
Electrochemical Methane Reforming
Another application is found in the domain of electrochemical methane reforming, where nickel/yttria stabilized zirconia (Ni/YSZ) coated in situ with chromium oxide (Cr2O3) demonstrated significant improvements in electrode activity for solid oxide electrolyzers. This coating method enhances the resistance to carbon deposition and increases the efficiency of electrochemical CH4-CO2 reforming, indicating that Cr2NiO4 materials could play a crucial role in improving the performance of solid oxide fuel cells and electrochemical reactors (Qi et al., 2015).
Corrosion Resistance and Protective Coatings
Cr2NiO4 is also noteworthy for its implications in corrosion resistance. A study on nickel alloys containing chromium, among other elements, highlighted their remarkable uniform corrosion resistance in concentrated acids, attributed to the formation of protective oxide films. This suggests that Cr2NiO4 could contribute to the development of corrosion-resistant alloys and coatings, crucial for chemical processing industries (Mishra, 2017).
Chromium Oxide Production
Furthermore, the efficient production of chromic oxide (Cr2O3) from chromite ore has been addressed through a cleaner production process, aiming to reduce environmental impacts. This method involves the principles of reduce, recycle, and reuse, indicating potential routes for sustainable production practices of chromium compounds, possibly including Cr2NiO4 (Xu et al., 2006).
Optoelectronics and Magnetic Devices
Research on chromium oxide (Cr2O3) and nickel ions (Ni2+) substituted Cr2O3 nanoparticles investigated their structural, optical, and magnetic properties, revealing potential applications in optoelectronics and optomagnetic devices. This indicates that Cr2NiO4 materials, with their unique optical and magnetic properties, could be leveraged for advanced technological applications (Singh et al., 2020).
Safety And Hazards
将来の方向性
Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .
特性
IUPAC Name |
chromium(3+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTVHOYMUIKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium nickel oxide (Cr2NiO4) | |
CAS RN |
12018-18-7 |
Source


|
| Record name | Chromium nickel oxide (Cr2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



